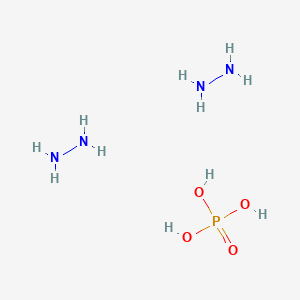
(R)-12-Hydroxyoleyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-12-Hydroxyoleyl oleate is a compound derived from the hydration of oleic acid. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse applications in various fields, including biochemistry, medicine, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-12-Hydroxyoleyl oleate typically involves the hydration of oleic acid. This process is catalyzed by oleate hydratases, enzymes that facilitate the addition of water to the carbon-carbon double bond of oleic acid. The reaction conditions often include the presence of an FAD cofactor, which optimizes the active site structure of the enzyme .
Industrial Production Methods
Industrial production of ®-12-Hydroxyoleyl oleate can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms express oleate hydratases that convert oleic acid into ®-12-Hydroxyoleyl oleate. The process is scalable and can be optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
®-12-Hydroxyoleyl oleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted fatty acid derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-12-Hydroxyoleyl oleate is used as a precursor for the synthesis of various fine chemicals. It serves as an intermediate in multi-step synthesis processes, enabling the production of complex molecules with high specificity .
Biology
In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. It is used to investigate the effects of hydroxy fatty acids on cell membranes and metabolic processes .
Medicine
Its unique structure allows it to interact with biological membranes, facilitating the transport of therapeutic agents .
Industry
Industrially, this compound is utilized in the production of surfactants and lubricants. Its hydroxy group enhances the properties of these products, making them more effective in their respective applications .
Mecanismo De Acción
®-12-Hydroxyoleyl oleate exerts its effects through various molecular mechanisms. It interacts with cell membranes, altering their fluidity and permeability. This interaction can influence cellular signaling pathways, including those involving protein kinases and phosphatases. The compound’s hydroxyl group plays a crucial role in these interactions, enabling it to form hydrogen bonds with membrane proteins and lipids .
Comparación Con Compuestos Similares
Similar Compounds
®-10-Hydroxystearic acid: Another hydroxy fatty acid derived from oleic acid.
®-13-Hydroxyoctadecenoic acid: A hydroxy fatty acid with a similar structure but different hydroxyl group position.
Uniqueness
®-12-Hydroxyoleyl oleate is unique due to its specific hydroxyl group position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Propiedades
Número CAS |
36781-74-5 |
|---|---|
Fórmula molecular |
C36H68O3 |
Peso molecular |
548.9 g/mol |
Nombre IUPAC |
[(Z,12R)-12-hydroxyoctadec-9-enyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H68O3/c1-3-5-7-9-10-11-12-13-14-15-16-19-22-25-29-33-36(38)39-34-30-26-23-20-17-18-21-24-28-32-35(37)31-27-8-6-4-2/h13-14,24,28,35,37H,3-12,15-23,25-27,29-34H2,1-2H3/b14-13-,28-24-/t35-/m1/s1 |
Clave InChI |
QSALBORXZAWWQU-FHSFBDLLSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC/C=C\C[C@@H](CCCCCC)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCC=CCC(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


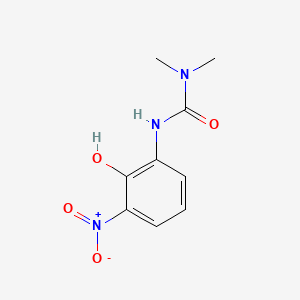


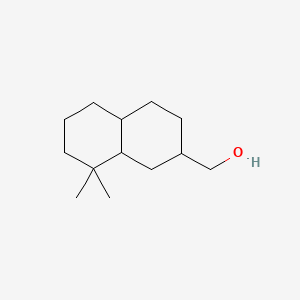
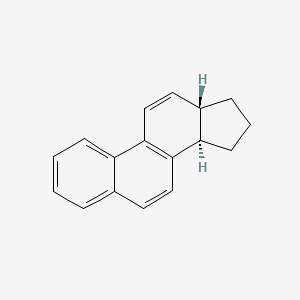
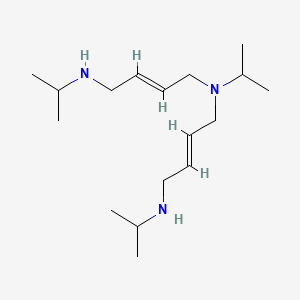
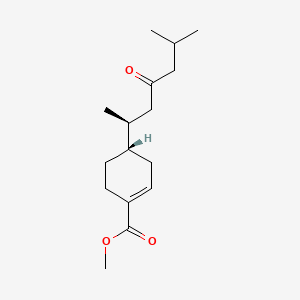

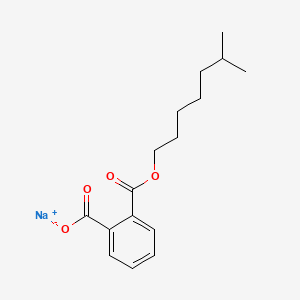
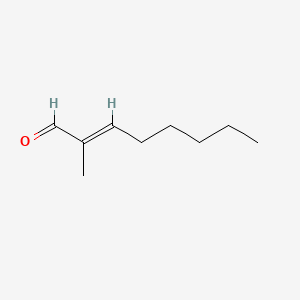
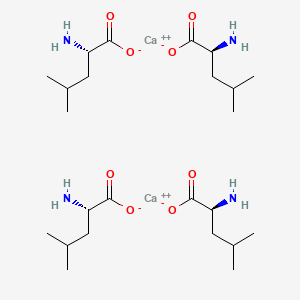
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)
